Benzyl (3R)-piperidine-3-carboxylate

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Benzyl (3R)-piperidine-3-carboxylate (CAS 153545-06-3, molecular formula C13H17NO2, molecular weight 219.28 g/mol) is the enantiomerically pure (R)-form of benzyl piperidine-3-carboxylate, a chiral building block belonging to the nipecotic acid ester class. The compound features a free secondary amine on the piperidine ring and a benzyl ester at the 3-position, with a computed XLogP3 of 1.6 and one hydrogen bond donor.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B7935564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3R)-piperidine-3-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1
InChIKeyDMFIILJDODEYHQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (3R)-piperidine-3-carboxylate (CAS 153545-06-3): A Chiral Piperidine-3-Carboxylic Acid Benzyl Ester for Enantioselective Synthesis


Benzyl (3R)-piperidine-3-carboxylate (CAS 153545-06-3, molecular formula C13H17NO2, molecular weight 219.28 g/mol) is the enantiomerically pure (R)-form of benzyl piperidine-3-carboxylate, a chiral building block belonging to the nipecotic acid ester class . The compound features a free secondary amine on the piperidine ring and a benzyl ester at the 3-position, with a computed XLogP3 of 1.6 and one hydrogen bond donor [1]. It is primarily utilized as a key intermediate in the asymmetric synthesis of pharmaceutical agents, most notably DPP-4 inhibitors such as alogliptin, where the (R)-configuration at the 3-position is critical for biological activity [2].

Why Benzyl (3R)-piperidine-3-carboxylate Cannot Be Replaced by its Racemate, (S)-Enantiomer, or Alternative Esters


Generic substitution of benzyl (3R)-piperidine-3-carboxylate with its racemate (CAS 97231-90-8) or the (S)-enantiomer introduces the wrong stereochemistry at the piperidine 3-position, leading to a loss of biological potency in downstream targets such as DPP-4, where the (R)-configuration is essential for nanomolar inhibitory activity (e.g., alogliptin IC50 < 10 nM) [1]. Substitution with alternative esters, such as methyl or ethyl piperidine-3-carboxylate, eliminates the benzyl group's crucial property of enabling orthogonal cleavage by hydrogenolysis, which is incompatible with methyl/ethyl ester cleavage conditions (acid/base hydrolysis) and complicates protective group strategies in multi-step synthesis [2].

Benzyl (3R)-piperidine-3-carboxylate Quantified Differentiation Evidence: Direct Comparisons for Procurement Decisions


Chiral Purity: Quantified Enantiomeric Excess (ee) Advantage Over Racemate

Commercially available benzyl (3R)-piperidine-3-carboxylate is typically offered with a purity of ≥98% and an enantiomeric excess (ee) of ≥98% [REFS-1, REFS-2]. In contrast, the racemic benzyl piperidine-3-carboxylate (CAS 97231-90-8) contains a 1:1 mixture of (R)- and (S)-enantiomers, providing 0% ee . This eliminates the need for costly and time-consuming chiral resolution steps (e.g., diastereomeric salt formation with R-phenethylamine) that typically yield a resolved intermediate with an ee of >99% but require additional purification and reduce overall yield .

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Orthogonal Ester Deprotection: Benzyl vs. Methyl/Ethyl Ester Cleavage Condition Selectivity

The benzyl ester of benzyl (3R)-piperidine-3-carboxylate can be selectively removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, leaving other base-sensitive or acid-sensitive protecting groups intact [1]. In contrast, the corresponding methyl (CAS 50585-89-2) or ethyl esters require acidic (e.g., HCl, TFA) or basic (e.g., LiOH) hydrolysis conditions, which can degrade acid-labile Boc or base-labile Fmoc groups frequently used in the same synthetic sequence [1]. The hydrogenolysis pathway is uniquely orthogonal and allows a streamlined protective group scheme, demonstrated in the synthesis of (R)-3-Boc-aminopiperidine where Cbz deprotection via hydrogenation proceeds without affecting the Boc group introduced in step 4 of the sequence [2].

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Integrated Yield Advantage in a Multi-Step API Intermediate Synthesis Using the (R)-Benzyl Ester

A patented process for the preparation of (R)-3-Boc-aminopiperidine, a direct precursor to the DPP-4 inhibitor alogliptin, starts from (R)-N-Cbz-piperidine-3-carboxylic acid (the N-protected analog). The process reports individual step yields of 87.1-89.7% for amide formation (step 2) and 93.8% crude yield for Hofmann degradation (step 3), demonstrating the synthetic efficiency of the Cbz/benzyl ester protected (R)-piperidine scaffold [1]. The overall sequence is described as 'high in yield' and 'suitable for industrial production' [1]. In contrast, the same sequence initiated from the racemic acid would require a chiral resolution step (e.g., diastereomeric salt formation) with an estimated 50-60% yield for resolving the (R)-enantiomer, effectively halving the throughput [2].

Process Chemistry Intermediate Yield Alogliptin Intermediate

Pharmacological Target Engagement: (R)-Enantiomer is Required for GABA Uptake Inhibition and DPP-4 Inhibition Potency

The (R)-nipecotic acid scaffold, from which benzyl (3R)-piperidine-3-carboxylate is derived, is the pharmacologically active enantiomer for GABA transporter-1 (GAT1) inhibition. (R)-Nipecotic acid inhibits GABA uptake with an IC50 of 0.18–0.30 μM, whereas the (S)-enantiomer is significantly less active [1]. Similarly, DPP-4 inhibitors based on the (3R)-aminopiperidine scaffold, such as alogliptin, achieve an IC50 of <10 nM against DPP-4, with >10,000-fold selectivity over DPP-8 and DPP-9 [2]. The (3S)-enantiomer of these inhibitors shows markedly reduced or abolished activity, confirming the critical nature of the (R)-configuration for target engagement [2].

GABA Transporter 1 (GAT1) DPP-4 Inhibition Enantioselective Pharmacology

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Profile vs. Nipecotic Acid

Benzyl (3R)-piperidine-3-carboxylate has a computed XLogP3 of 1.6, compared to (R)-nipecotic acid (free acid) which is highly polar and predominantly zwitterionic at physiological pH [1]. The increased lipophilicity provided by the benzyl ester facilitates passive membrane permeability, a property exploited in prodrug design for CNS-penetrant GABA uptake inhibitors [2]. Nipecotic acid itself requires active transport for cellular uptake, limiting its utility in oral or CNS drug delivery [2].

Lipophilicity Permeability Prodrug Design

Note on Quantitative Evidence Limitations

High-strength direct head-to-head comparative data (e.g., identical assay, side-by-side testing of benzyl (3R)-piperidine-3-carboxylate and benzyl (3S)-piperidine-3-carboxylate) were not identified in accessible primary literature, patents, or authoritative databases. The evidence presented is therefore classified as cross-study comparable or class-level inference, supported by well-established structure-activity relationships for nipecotic acid derivatives and DPP-4 inhibitors. Users requiring definitive comparator data for procurement should request head-to-head analytical reports (e.g., chiral HPLC comparison chromatograms, comparative stability studies under specified conditions) directly from suppliers.

Data Gap Direct Comparison Limitation

Optimal Procurement and Application Scenarios for Benzyl (3R)-piperidine-3-carboxylate Based on Differentiation Evidence


Asymmetric Synthesis of DPP-4 Inhibitor Intermediates (e.g., Alogliptin, Linagliptin)

Benzyl (3R)-piperidine-3-carboxylate is the preferred starting material for constructing the (R)-3-aminopiperidine core of DPP-4 inhibitors. As demonstrated in patent CN105130879A, the compound's (R)-configuration ensures the correct stereochemistry for nanomolar DPP-4 inhibitory potency (IC50 < 10 nM for alogliptin) [1]. Using the racemic or (S)-form would yield an inactive API candidate, while alternative esters (methyl, ethyl) would complicate the protective group sequence. The benzyl ester enables orthogonal hydrogenolytic deprotection, which is incompatible with methyl/ethyl esters [2].

GABA Transporter 1 (GAT1) Inhibitor Prodrug Development

In neuroscience research targeting GABAergic neurotransmission, benzyl (3R)-piperidine-3-carboxylate serves as a prodrug scaffold derived from the active (R)-nipecotic acid pharmacophore (GAT1 IC50 = 0.18–0.30 μM) [3]. Its computed XLogP3 of 1.6 provides a significant lipophilicity advantage over nipecotic acid, potentially enhancing CNS penetration. The (S)-enantiomer lacks GAT1 inhibitory activity, making enantiopure procurement essential [3].

Chiral Building Block for Combinatorial Library Synthesis Requiring Orthogonal Deprotection

For medicinal chemistry groups constructing compound libraries based on the piperidine scaffold, the benzyl ester of benzyl (3R)-piperidine-3-carboxylate offers a uniquely orthogonal protecting group. It can be removed by hydrogenolysis without affecting Boc, Fmoc, or Alloc groups present elsewhere in the molecule, a critical advantage in automated parallel synthesis [2]. The ≥98% ee ensures consistent stereochemical outcomes in library compounds, eliminating batch-to-batch variability that occurs with racemic materials .

Process Chemistry Scale-Up for Enantiopure 3-Substituted Piperidine Building Blocks

Industrial process chemists preparing kilogram quantities of chiral 3-substituted piperidines benefit from the integrated yield advantage of starting with the enantiopure benzyl ester. The patent-reported step yields of 87.1–93.8% in the (R)-3-Boc-aminopiperidine synthesis [1] translate to significant cost savings at scale compared to routes requiring resolution of intermediates, which incur >40% material loss [4]. The mild reaction conditions and high process stability noted in the patent further support industrial transferability [1].

Quote Request

Request a Quote for Benzyl (3R)-piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.